molecular formula C15H12I3NO4 B1664584 3,3',5'-Triiodo-L-thyronine CAS No. 5817-39-0

3,3',5'-Triiodo-L-thyronine

Cat. No. B1664584
CAS RN: 5817-39-0
M. Wt: 650.97 g/mol
InChI Key: HZCBWYNLGPIQRK-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’,5’-Triiodo-L-thyronine, also known as reverse T3 (rT3), is a thyroid hormone generated by deiodination of the prohormone thyroxine . It is a thyroid hormone that increases rates of proteins synthesis, stimulates the breakdown of cholesterol, and affects embryonic development . In cell culture, T3 regulates cell differentiation and protein expression .


Synthesis Analysis

3,3’,5’-Triiodo-L-thyronine is synthesized from the prohormone thyroxine . It is produced synthetically for use in research and has been used in assays and for transfection in cell cultures .


Molecular Structure Analysis

The empirical formula of 3,3’,5’-Triiodo-L-thyronine is C15H12I3NO4 . For more detailed structural information, you may refer to resources like ChemSpider .


Chemical Reactions Analysis

3,3’,5’-Triiodo-L-thyronine is involved in various biological reactions. It increases the rates of protein synthesis, stimulates the breakdown of cholesterol, and affects embryonic development . It also regulates cell differentiation and protein expression in cell cultures .


Physical And Chemical Properties Analysis

3,3’,5’-Triiodo-L-thyronine dissolves in 4M NH4OH in MeOH at 5 mg/ml to yield a colorless to light yellow, clear to very slightly hazy solution .

Scientific Research Applications

Radioimmunoassays and Radioactive Labeling

  • 3,3',5'-Triiodo-L-thyronine has been utilized in the preparation of high-specific-activity radioactive iodothyronines, suitable for radioimmunoassays. Chloramine-T was used as the oxidizing agent to attach radioiodine to various iodothyronines, including 3,3',5'-Triiodo-L-thyronine (Nakamura, Chopra, & Solomon, 1977).

Synthesis for Thyroid Hormone Receptor Research

  • N-Bromoacetyl-3,3',5-triiodo-L-thyronine, synthesized for affinity labeling of thyroid hormone receptors, was developed using a one-step procedure. This compound is used in the study of thyroid hormone interactions and functions (Cahnmann, Gonçalves, Ito, Fales, & Sokoloski, 1991).

Hormone Receptor Binding and DNA Interaction Studies

  • Research has been conducted on human thyroid hormone nuclear receptors expressed in Escherichia coli, using 3,3',5-triiodo-L-thyronine. The study focuses on understanding the binding affinity and interaction with DNA and has implications for understanding thyroid hormone functions at a molecular level (Lin, Fukuda, & Cheng, 1990).

Transport Studies in Glial Cells

  • The uptake and transport of 3,3',5-triiodo-L-thyronine in rat glial cells have been studied. This research is crucial for understanding how thyroid hormones are transported and utilized within the brain (Francon, Chantoux, & Blondeau, 1989).

Synthesis of Thyroid Hormone Analogues

  • Novel 3'-substituted derivatives of 3,3',5-triiodo-L-thyronine have been synthesized, contributing to the understanding of thyroid hormone activity and receptor interactions. This research aids in the development of therapeutic agents related to thyroid function (Leeson, Ellis, Emmett, Shah, & Showell, 1988).

Effect on Amino Acid Transport

  • The influence of 3,3',5-triiodo-L-thyronine on amino acid transport has been examined in Xenopus laevis embryos. This research provides insights into the broader metabolic effects of thyroid hormones (Milot, Prahlad, & Hampel, 1980).

Environmental Studies

  • 3,3',5-triiodo-L-thyronine has been analyzed in raw and treated wastewater, aiding in understanding the environmental impact and fate of thyroid hormones (Svanfelt, Eriksson, & Kronberg, 2010).

Safety And Hazards

3,3’,5’-Triiodo-L-thyronine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and to keep the substance in a dry place with the container tightly closed .

properties

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12I3NO4/c16-9-3-7(4-12(19)15(21)22)1-2-13(9)23-8-5-10(17)14(20)11(18)6-8/h1-3,5-6,12,20H,4,19H2,(H,21,22)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCBWYNLGPIQRK-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C(=C2)I)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)OC2=CC(=C(C(=C2)I)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12I3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046908
Record name 3,3',5'-Triiodo-L-thyronine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3',5'-Triiodo-L-thyronine

CAS RN

5817-39-0
Record name 3′,5′,3-Triiodothyronine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5817-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triiodothyronine, reverse
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005817390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3',5'-Triiodo-L-thyronine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',5'-Triiodo-L-thyronine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REVERSE TRIIODOTHYRONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NZ4Y08T96
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3',5'-Triiodo-L-thyronine
Reactant of Route 2
3,3',5'-Triiodo-L-thyronine
Reactant of Route 3
Reactant of Route 3
3,3',5'-Triiodo-L-thyronine
Reactant of Route 4
Reactant of Route 4
3,3',5'-Triiodo-L-thyronine
Reactant of Route 5
3,3',5'-Triiodo-L-thyronine
Reactant of Route 6
3,3',5'-Triiodo-L-thyronine

Citations

For This Compound
5,660
Citations
K Grymuła, E Paczkowska, V Dziedziejko… - Cell …, 2007 - Wiley Online Library
Objectives: Thyroid hormones mediate many physiological and developmental functions in humans. The role of the 3,3′,5‐triiodo‐l‐thyronine (T3) in normal human haematopoiesis at …
Number of citations: 50 onlinelibrary.wiley.com
P NICOD, A Burger, V Staeheli… - The Journal of Clinical …, 1976 - academic.oup.com
Serum 3,3′,5′-triiodothyronine (rT 3 ) was measured with a radioimmunoassay in unextracted serum. The assay was specific and reproducible. The coefficients of variation for 3 …
Number of citations: 125 academic.oup.com
S Waidyanatha, BL Fletcher, RA Fernando… - Analytical …, 2022 - Taylor & Francis
Many environmental chemicals are known to disrupt thyroid function. Measurement of thyroid hormones in animal studies provides useful information to understand the effects of …
Number of citations: 1 www.tandfonline.com
GM Ledda-Columbano, A Perra, R Piga… - …, 1999 - academic.oup.com
Previous studies have suggested that liver cell proliferation is fundamental for the growth of carcinogen-initiated cells. To gain further information on the association between cell …
Number of citations: 26 academic.oup.com
S Cheng, FR Maxfield, J Robbins… - Proceedings of the …, 1980 - National Acad Sciences
Using video intensification fluorescence microscopy and tetramethylrhodamine (Rho)-labeled 3,3',5-triiodo-L-thyronine (T3), we studied the uptake of T3 by cultured mouse fibroblasts. …
Number of citations: 191 www.pnas.org
J Köhrle, L Schomburg, S Drescher, E Fekete… - Molecular and Cellular …, 1995 - Elsevier
The negative feedback control of thyrotropin production by the anterior pituitary involves local 5′-deiodination of l-thyroxine (LT 4 ) to the active thyroid hormone 3,3′,5-triiodo-l-…
Number of citations: 64 www.sciencedirect.com
S Michienzi, B Bucci, CV Falzacappa… - Journal of …, 2007 - joe.bioscientifica.com
The pancreatic adenocarcinoma is an aggressive and devastating disease, which is characterized by invasiveness, rapid progression, and profound resistance to actual treatments, …
Number of citations: 17 joe.bioscientifica.com
S Hasumura, S Kitagawa, E Lovelace… - Biochemistry, 1986 - ACS Publications
Methods Production of Monoclonal Antibodies.(I) Immunization. Three fusions (I, II, and III) using mice receiving different preparations of immunogens were carried out. Fusion II used …
Number of citations: 50 pubs.acs.org
T Murata, K Yamauchi - Toxicology and Applied Pharmacology, 2008 - Elsevier
Thyroid system-disrupting activity in effluents from municipal domestic sewage treatment plants was detected using three in vitro assays and one in vivo assay. Contaminants in the …
Number of citations: 30 www.sciencedirect.com
CS Lai, SY Cheng - Archives of Biochemistry and Biophysics, 1984 - Elsevier
A spin-labeled derivative of 3,3′,5-triiodo-l-thyronine, 3-{[α-carboxy-4-(4-hydroxy-3-iodophenoxy)-3, 5-diiodophenethyl]carbamoy1}-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy (SL-T 3 ) has …
Number of citations: 11 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.